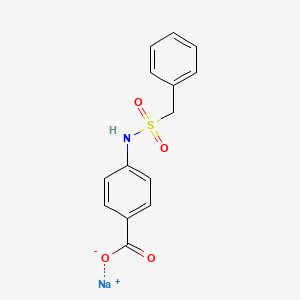
10-Benzylacridin-10-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Benzylacridin-10-ium bromide is a quaternary ammonium compound derived from acridine. Acridine derivatives are known for their diverse biological activities, including anti-tumor properties
Métodos De Preparación
10-Benzylacridin-10-ium bromide can be synthesized through the reaction of acridine with benzyl bromide. The process involves melting acridine at 130°C and then adding benzyl bromide dropwise under stirring at the same temperature. The reaction continues for about 30 minutes, after which the mixture is cooled to room temperature and the product is isolated . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
10-Benzylacridin-10-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzyl group.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents for substitution reactions include nucleophiles like hydroxide ions, while oxidation reactions may involve oxidizing agents such as potassium permanganate.
Aplicaciones Científicas De Investigación
10-Benzylacridin-10-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with DNA make it a candidate for studying DNA-binding properties.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 10-Benzylacridin-10-ium bromide involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes like topoisomerases, which are essential for DNA replication and transcription .
Comparación Con Compuestos Similares
10-Benzylacridin-10-ium bromide can be compared with other acridine derivatives such as:
Quinacrine: Known for its anti-malarial and anti-tumor properties.
Thiazacridine: Explored for its anti-cancer activities.
Azacridine: Another derivative with potential anti-tumor effects.
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.
Propiedades
Número CAS |
65674-20-6 |
|---|---|
Fórmula molecular |
C20H16BrN |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
10-benzylacridin-10-ium;bromide |
InChI |
InChI=1S/C20H16N.BrH/c1-2-8-16(9-3-1)15-21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21;/h1-14H,15H2;1H/q+1;/p-1 |
Clave InChI |
AFRWIEFRGKERNH-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C[N+]2=C3C=CC=CC3=CC4=CC=CC=C42.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


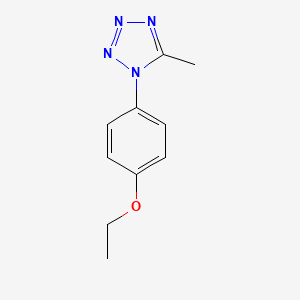
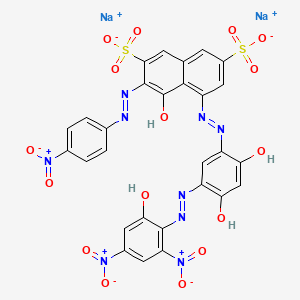

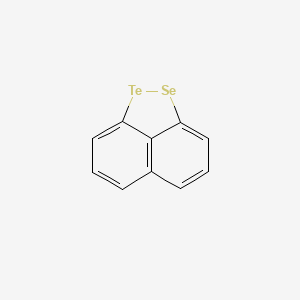
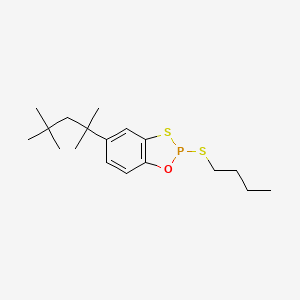
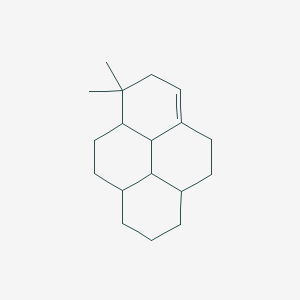
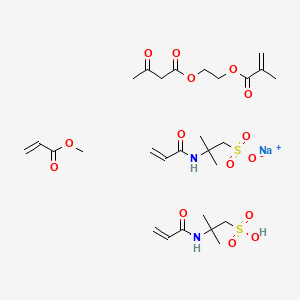
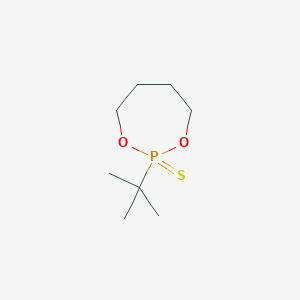
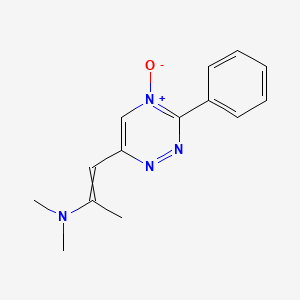

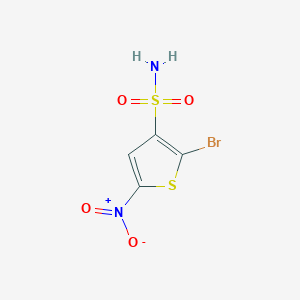
![2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid](/img/structure/B14487062.png)
